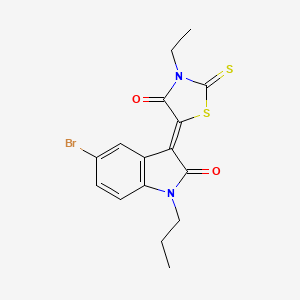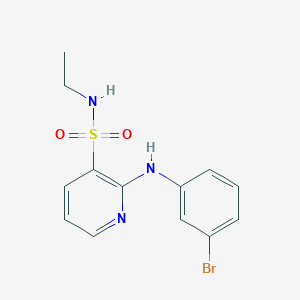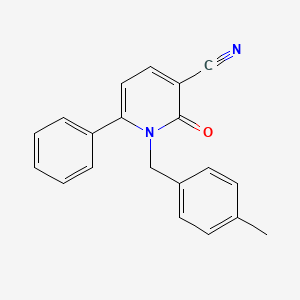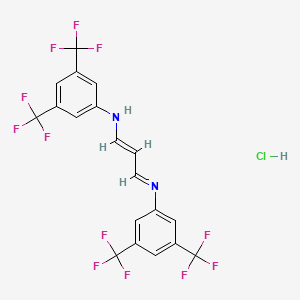![molecular formula C18H17ClN4O2S3 B2928527 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide CAS No. 1040653-26-6](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- This compound is part of a broader class of chemicals involved in the synthesis of various heterocyclic compounds. For instance, Hassaneen et al. (2001) reported on the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines, showcasing the compound's role in the development of novel heterocyclic structures (Hassaneen, H. A. Abdelhadi, & Tayseer A. Abdallah, 2001).
Biological Activity
- The compound falls under the category of thienopyrimidines, which have been explored for various biological activities. For example, Ghorab et al. (2006) synthesized derivatives of thieno[2,3-d]pyrimidine, investigating their potential as radioprotective and anticancer agents (Ghorab, M. et al., 2006).
- Similarly, Hafez and Abdel-Rhman B. A. El-Gazzar (2017) evaluated new thieno[3,2-d]pyrimidine derivatives for their antitumor activity, demonstrating the therapeutic potential of this chemical class (Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Chemotherapeutic Potential
- The compound's derivatives, particularly thienopyrimidines, have been investigated for their potential use in chemotherapy. Jeanneau‐Nicolle et al. (1992) prepared derivatives of thiazolo[3,2-a]pyrimidines, evaluating them as anti-inflammatory and antihypertensive agents (Jeanneau‐Nicolle et al., 1992).
Antimicrobial Properties
- Compounds in this category, such as thieno[3,2-d]pyrimidines, have shown promise as antimicrobial agents. This was illustrated by a study conducted by Essam Abdelghani et al. (2017), which synthesized and evaluated new pyrimidines and condensed pyrimidines for their antimicrobial activity (Essam Abdelghani et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They have been noted to interact with targets like tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
It’s worth noting that similar compounds, such as pyrido[2,3-d]pyrimidines, undergo various transformations when heated under reflux with meona in buoh, transforming into different derivatives . These transformations involve the acetyl methyl group and the amide carbonyl moiety in the cyclization .
Biochemical Pathways
Compounds of similar classes have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chloro-2-mercaptobenzimidazole. This intermediate is then reacted with ethyl acetoacetate to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester. The ester is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with N-cyclopentylamine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "ethyl acetoacetate", "N-cyclopentylamine" ], "Reaction": [ "4-chlorobenzaldehyde is reacted with thiourea in the presence of a catalyst to form 4-chloro-2-mercaptobenzimidazole.", "4-chloro-2-mercaptobenzimidazole is then reacted with ethyl acetoacetate in the presence of a base to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester.", "The ester is then hydrolyzed using an acid to form the corresponding carboxylic acid.", "The carboxylic acid is then coupled with N-cyclopentylamine in the presence of a coupling agent to form the final product, 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide." ] } | |
Número CAS |
1040653-26-6 |
Fórmula molecular |
C18H17ClN4O2S3 |
Peso molecular |
452.99 |
Nombre IUPAC |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C18H17ClN4O2S3/c19-10-5-7-12(8-6-10)23-15-14(28-18(23)26)16(25)22-17(21-15)27-9-13(24)20-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,20,24)(H,21,22,25) |
Clave InChI |
KNVUUYICRIXCSQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)


![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)
![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2928464.png)
![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)
